tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane
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Overview
Description
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, a dimethylsilyl group, and a cis-2-ethynylcyclopropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with cis-2-ethynylcyclopropanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethynyl group can be reduced to alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) or other polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl ethers or other substituted derivatives.
Scientific Research Applications
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane has several applications in scientific research:
Biology: Potential use in the synthesis of biologically active compounds and drug development.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane involves its ability to act as a silylating agent, protecting hydroxyl groups in organic molecules. The compound reacts with alcohols to form silyl ethers, which are more stable and can be selectively deprotected under specific conditions . This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar silylation reactions but lacks the ethynylcyclopropoxy moiety.
tert-Butyldimethylsilanol: Another silylating agent with a hydroxyl group instead of the ethynylcyclopropoxy group.
tert-Butyl isocyanide: An isocyanide compound with different reactivity and applications.
Uniqueness
tert-Butyl[cis-2-ethynylcyclopropoxy]dimethylsilane is unique due to the presence of the ethynylcyclopropoxy group, which imparts distinct reactivity and potential for forming complex molecular architectures. This makes it a valuable compound in advanced organic synthesis and materials science.
Properties
Molecular Formula |
C11H20OSi |
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Molecular Weight |
196.36 g/mol |
IUPAC Name |
tert-butyl-[(1R,2R)-2-ethynylcyclopropyl]oxy-dimethylsilane |
InChI |
InChI=1S/C11H20OSi/c1-7-9-8-10(9)12-13(5,6)11(2,3)4/h1,9-10H,8H2,2-6H3/t9-,10+/m0/s1 |
InChI Key |
YOYLSMWOOPDUEI-VHSXEESVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H]1C#C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC1C#C |
Origin of Product |
United States |
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